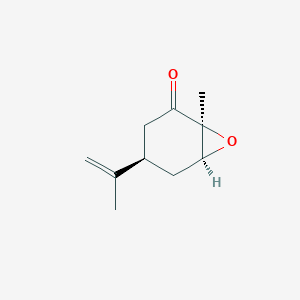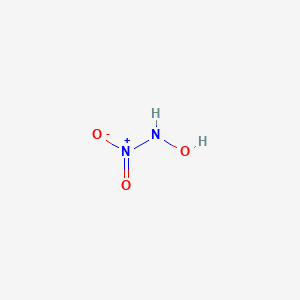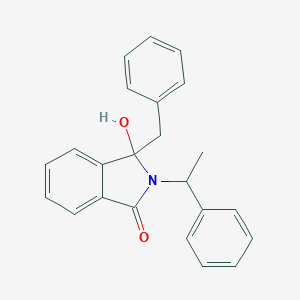
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, also known as TMB-4, is a compound that has gained attention in the scientific community for its potential applications in research. TMB-4 is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation has been implicated in the development of cancer (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense (Wang et al., 2020).
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant effects, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have neuroprotective effects (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been shown to protect against oxidative stress-induced damage in neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide for lab experiments is its relatively low toxicity. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have low cytotoxicity in vitro, making it a safe compound to use in cell-based assays (Zhang et al., 2018). However, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have low solubility in water, which can make it difficult to work with in some experiments (Wang et al., 2020).
Orientations Futures
There are several potential future directions for research on 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide. One area of research could be the development of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of research could be the exploration of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential applications in cancer treatment and inflammatory diseases.
Conclusion:
In conclusion, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a compound with a variety of potential applications in scientific research. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the development of new treatments for a variety of diseases. However, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The resulting product is then purified through recrystallization. This synthesis method has been described in detail in a paper by Zhang et al. (2018).
Applications De Recherche Scientifique
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research for 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is in the field of cancer treatment. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo (Zhang et al., 2018). Additionally, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases (Wang et al., 2020).
Propriétés
Formule moléculaire |
C17H29NO4S |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-12-9-14(22-8)15(10-13(12)21-7)23(19,20)18-17(5,6)11-16(2,3)4/h9-10,18H,11H2,1-8H3 |
Clé InChI |
MWBNQBGLCAHGOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)


![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)

![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)